2-(Allylthio)-3-phenyl-4(3H)-quinazolinone is a heterocyclic compound containing a quinazolinone core. Quinazolinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in scientific research due to their diverse range of biological activities. [] This particular derivative is characterized by the presence of a phenyl group at the 3-position and an allylthio group at the 2-position of the quinazolinone ring. While it has not been extensively studied in its own right, its use as a monomer in the development of new polymers with potential biological applications makes it a noteworthy subject. []
2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This specific compound features an allylsulfanyl group and a phenyl moiety, which may contribute to its unique chemical reactivity and biological profile.
2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one is classified as a quinazolinone derivative, specifically a thioether due to the presence of the allylsulfanyl group. It falls under the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements.
The synthesis of 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one typically involves several key steps:
The synthesis typically yields moderate to high purity products, with melting points and spectral data confirming successful synthesis. For example, melting points around 75 °C have been reported for related quinazolinones .
The molecular structure of 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one consists of a quinazolinone core with an allylsulfanyl substituent at position 2 and a phenyl group at position 3.
The molecular formula is C15H14N2OS, with a molecular weight of approximately 270.35 g/mol. Key spectral data include:
2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one can participate in various chemical reactions:
Reactions involving this compound are typically monitored using thin-layer chromatography (TLC) to assess progress and purity.
The mechanism of action for 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one is likely related to its ability to interact with biological targets such as enzymes or receptors involved in disease processes.
Research indicates that quinazolinone derivatives can inhibit specific pathways in microbial growth or viral replication, although detailed mechanisms for this specific compound require further investigation.
The physical properties include:
Chemical properties include:
Relevant data from spectral analyses confirm these properties, providing insights into its reactivity and potential applications.
2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one has several potential applications:
The quinazolin-4(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a 4-pyrimidinone moiety. This core exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The electron-rich nitrogen atoms (N1 and N3) and the carbonyl oxygen (C4=O) serve as key hydrogen bond acceptors, while the aromatic system facilitates planar binding to enzyme active sites [9] [10].
In oncology, the scaffold's significance is exemplified by its presence in tyrosine kinase inhibitors (TKIs) targeting growth factor receptors. Molecular docking analyses reveal that 4(3H)-quinazolinone derivatives bind competitively or allosterically to ATP-binding pockets in kinases like EGFR and VEGFR-2. For instance, 2-phenylquinazolin-4(3H)-one derivatives adopt a "DFG-out" conformation when binding VEGFR-2, displacing key structural motifs to achieve allosteric inhibition [10]. This adaptability translates to potent cytotoxic effects, with scaffold modifications enabling selective targeting of cancer cell lines.
Table 1: Key Structural Features of Quinazolin-4(3H)-one Core Enabling Bioactivity
Structural Element | Binding Interactions | Biological Consequence |
---|---|---|
C4 Carbonyl Oxygen | Hydrogen bond acceptor | Anchoring to kinase hinge region |
N3 Position | Hydrogen bond acceptor/site for substitution | Modulation of target specificity |
Aromatic Ring System | π-π stacking with hydrophobic residues | Enhanced binding affinity to ATP pockets |
C2 Position | Electrophilic substitution site | Optimization of steric/electronic properties |
The allylsulfanyl moiety (–SCH₂CH=CH₂) at C2 serves as a crucial pharmacophore enhancing molecular reactivity and target engagement. This flexible, electron-rich side chain facilitates:
Concurrently, the 3-phenyl group provides substantial hydrophobic bulk critical for:
Table 2: Impact of Substituents on Cytotoxic Activity (IC₅₀, μM)
Compound | C2 Substituent | MCF-7 | A2780 |
---|---|---|---|
2j | Ethyl ester | 3.79 ± 0.96 | - |
3j | Hydrazide | 0.20 ± 0.02 | - |
Lapatinib (Control) | - | 5.90 ± 0.74 | 12.11 ± 1.03 |
Data adapted from cytotoxicity screening of quinazolinone derivatives [2]
QSAR modeling of quinazolin-4(3H)-ones indicates that electron-donating groups on the phenyl ring (e.g., –OCH₃) further amplify kinase affinity by augmenting hydrophobic contacts. Molecular dynamics simulations confirm that the allylsulfanyl-phenyl synergy enhances binding free energy by up to –11.9 kcal/mol in VEGFR-2 complexes [8] [10].
Quinazolinone-based drug discovery originated with natural alkaloids like febrifugine (isolated from Dichroa febrifuga), but focused synthetic efforts emerged in the 1950s–60s with sedatives (e.g., methaqualone). The scaffold’s therapeutic repositioning toward oncology accelerated in the 2000s following clinical successes with TKIs like gefitinib and erlotinib (EGFR inhibitors) [5] [9]. These agents validated the quinazolinone core as a kinase-targeting pharmacophore but faced limitations in resistance and selectivity.
2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one derivatives represent a structural evolution addressing these gaps:
Current research focuses on hybridizing this scaffold with bioactive motifs (e.g., morpholino groups) to enhance selectivity for angiogenic kinases like VEGFR-2. Compound 15 (IC₅₀ = 13 nM against VEGFR-2) exemplifies this progress, demonstrating apoptosis induction via Bax/Bcl-2 pathway modulation without ATP-competitive binding [10]. This trajectory positions 2-allylsulfanyl-3-phenyl-3H-quinazolin-4-one as a versatile template for next-generation targeted anticancer agents.
Table 3: Evolution of Quinazolin-4(3H)-one Derivatives in Targeted Therapy
Era | Key Derivatives | Therapeutic Focus | Limitations Addressed |
---|---|---|---|
Pre-2000 | Methaqualone, Febrifugine | Sedation, Antimalarial | N/A (Scaffold exploration) |
2000–2010 | Gefitinib, Erlotinib | EGFR-driven cancers | Selectivity, Resistance |
2010–Present | 2-Allylsulfanyl-3-phenyl derivatives | Multikinase inhibition, Apoptosis induction | ATP-competitive toxicity, Specificity |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0